![molecular formula C9H12N2O2 B032637 1-(2-Furoyl)piperazine CAS No. 40172-95-0](/img/structure/B32637.png)
1-(2-Furoyl)piperazine
Overview
Description
1-(2-Furoyl)piperazine is a compound with the molecular formula C9H12N2O2 . It is also known by other names such as 2-Furoic piperazide and 1-(Furan-2-ylcarbonyl)piperazine .
Synthesis Analysis
The synthesis of 1-(2-Furoyl)piperazine involves the reaction of 4-(chloromethyl)benzoyl chloride and 3-(chloromethyl)benzoyl chloride with benzyl amine and cyclohexyl amine, respectively, in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The molecular structure of 1-(2-Furoyl)piperazine has been confirmed by various spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . The IUPAC name for this compound is furan-2-yl (piperazin-1-yl)methanone .Chemical Reactions Analysis
1-(2-Furoyl)piperazine has been used in the synthesis of various compounds. For instance, it has been used to synthesize 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate .Physical And Chemical Properties Analysis
1-(2-Furoyl)piperazine has a molecular weight of 180.20 g/mol . More detailed physical and chemical properties were not found in the retrieved documents.Scientific Research Applications
Butyrylcholinesterase Inhibition
1-(2-Furoyl)piperazine: has been synthesized and evaluated for its potential as a butyrylcholinesterase inhibitor . This enzyme inhibition is significant because butyrylcholinesterase plays a role in the breakdown of acetylcholine, a neurotransmitter involved in many functions including memory and muscle control. Inhibitors of this enzyme are researched for their therapeutic potential in diseases like Alzheimer’s, where acetylcholine’s function is compromised.
Hemolytic Activity Analysis
The hemolytic activity of compounds derived from 1-(2-Furoyl)piperazine has been studied to determine their toxicity level . Hemolytic activity refers to the ability of a substance to cause the destruction of red blood cells, which can lead to anemia. Low hemolytic activity suggests that a compound might be safer for therapeutic use.
Synthesis of Benzamide Derivatives
1-(2-Furoyl)piperazine: is used in the synthesis of benzamide derivatives, which are compounds that have shown inhibition potential against microbial strains and various enzymes . These derivatives are important in the development of new drugs with antimicrobial and enzyme inhibitory properties.
Development of Antiviral Agents
Derivatives of 1-(2-Furoyl)piperazine have been explored for their potential as antiviral agents, particularly against noroviruses . Noroviruses are a leading cause of gastroenteritis, and the development of effective antiviral drugs is crucial for managing outbreaks.
Neurotransmitter Receptor Modulation
Compounds containing the 1-(2-Furoyl)piperazine moiety have been found to act as agonists and antagonists for various neurotransmitter receptors . This includes cannabinoid CB1 receptors and melanocortin-4 receptors, which are involved in a range of physiological processes such as appetite control, mood regulation, and pain sensation.
Fragment-Based Drug Design
1-(2-Furoyl)piperazine: has been utilized in the fragment-based design of symmetrical bis-benzimidazole as inhibitors of R67 dihydrofolate reductase . This enzyme is targeted by drugs to treat bacterial infections, making this application crucial for antibiotic development.
Chemical Synthesis of Quinazoline Derivatives
This compound is also a key starting material in the chemical synthesis of various quinazoline derivatives . Quinazolines are a class of compounds with a wide range of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.
Research in Polymer and Engineering Fields
The structural modification of 1-(2-Furoyl)piperazine has found applications in engineering and polymer fields . Piperazine derivatives are known for their versatility and are used in the creation of polymers with specific characteristics for industrial applications.
Safety And Hazards
1-(2-Furoyl)piperazine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only under a chemical fume hood and to wear personal protective equipment/face protection .
Future Directions
properties
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPINFEWFPMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057735 | |
Record name | 1-(2-Furoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)piperazine | |
CAS RN |
40172-95-0 | |
Record name | 1-(2-Furoyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furoyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Furoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-furoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-FUROYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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